![molecular formula C19H16N4O B2938689 6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380189-83-1](/img/structure/B2938689.png)

6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

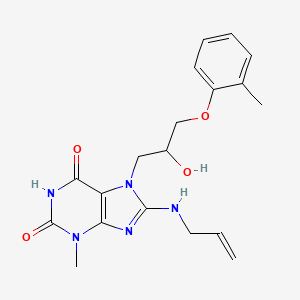

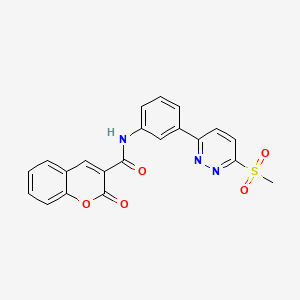

The compound “6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one” is a derivative of the quinazoline family . Quinazoline derivatives have been designed and synthesized as DNA intercalators . They have been assessed for their cytotoxicity against various cancer cell lines and their inhibitory effect on topoisomerase II (Topo II) .

Synthesis Analysis

The synthesis of similar compounds involves refluxing key compounds in isopropyl alcohol with appropriate amines . This process results in the formation of the final target compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a triazolo ring fused with a quinazoline ring .Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis. The key compounds are refluxed in isopropyl alcohol with appropriate amines to obtain the final target compounds .Scientific Research Applications

H1-antihistaminic Agents

A significant area of research for derivatives similar to "6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one" is their potential as new classes of H1-antihistaminic agents. These compounds have been synthesized and investigated for their ability to protect against histamine-induced bronchospasm in animal models, showing significant potential for further development. For example, specific derivatives have demonstrated more potent protection against bronchospasm compared to standard drugs, with minimal sedative effects, making them promising leads for new antihistamines (Alagarsamy et al., 2009), (Alagarsamy et al., 2008).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Research has also explored the synthesis of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents. These studies aim at designing compounds with potent anticancer activity across a broad panel of cancer cell lines. Derivatives with specific modifications have shown to inhibit tubulin assembly and possess potent anticancer activity, offering insights into the development of new cancer therapeutics (Driowya et al., 2016).

Anticonvulsant Activity

Another avenue of research involves evaluating the anticonvulsant activity of triazoloquinazolin-5-one derivatives. Studies have identified compounds within this class that display significant oral activity against seizures induced by maximal electroshock in mice, suggesting their potential as novel anticonvulsant agents (Zhang et al., 2015).

Antimicrobial and Anticancer Activities

Further studies have synthesized and tested triazoloquinazolin-5-one derivatives for their antimicrobial activities. Some compounds in this series have shown good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents. Additionally, certain derivatives have been evaluated for their anticancer activities, revealing promising results against specific cancer cell lines, which could guide the development of new anticancer drugs (Bektaş et al., 2007), (Pokhodylo et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2, a key regulator of cell cycle progression .

Biochemical Pathways

Inhibition of cdk2, as seen with related compounds, would affect the cell cycle, potentially leading to cell cycle arrest .

Result of Action

If it acts similarly to related compounds, it could lead to cell cycle arrest and potentially induce apoptosis .

Properties

IUPAC Name |

6-[(4-ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c1-3-14-8-10-15(11-9-14)12-22-17-7-5-4-6-16(17)18-20-13(2)21-23(18)19(22)24/h3-11H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWYWHHUVVITCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate](/img/structure/B2938606.png)

![(4S,5'S,7S,8R,9S,11R,13R,14R,16R)-5',7,9,13-Tetramethyl-5'-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-11,14,16-triol](/img/structure/B2938607.png)

![2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2938613.png)

![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2938614.png)

![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2938616.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide](/img/structure/B2938617.png)

![methyl 3-({[3-(thiophen-3-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2938620.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2938626.png)